Product packaging for 3'-Hydroxyechinenone(Cat. No.:)

3'-Hydroxyechinenone

Cat. No.: B211818
M. Wt: 566.9 g/mol
InChI Key: ZRCXVNZZDQGBQT-BANQPSJHSA-N
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Description

Overview of Carotenoid Classes and Biological Relevance

Carotenoids are a widespread group of naturally occurring pigments synthesized by plants, algae, and various microorganisms. wikipedia.org These organic molecules are responsible for many of the yellow, orange, and red colors seen in nature. wikipedia.org Structurally, they are tetraterpenoids, meaning they are composed of eight isoprene (B109036) units and have a 40-carbon skeleton. wikipedia.org Carotenoids are broadly categorized into two main classes: carotenes, which are pure hydrocarbons, and xanthophylls, which contain oxygen atoms in functional groups such as hydroxyls or ketones. wikipedia.org

In photosynthetic organisms, carotenoids play two crucial roles. They act as accessory pigments, absorbing light energy and transferring it to chlorophylls (B1240455) for photosynthesis. wikipedia.org Additionally, they provide vital photoprotection by quenching excess light energy and scavenging harmful reactive oxygen species, thereby preventing photo-oxidative damage. wikipedia.orgresearchgate.net In animals, which cannot synthesize carotenoids de novo, these compounds are obtained through diet and are essential for various physiological functions, including serving as precursors to vitamin A, enhancing immune responses, and contributing to reproduction. semanticscholar.orgd-nb.info

Contextualizing 3'-Hydroxyechinenone within Ketocarotenoid Research

This compound is classified as a ketocarotenoid, a subclass of xanthophylls characterized by the presence of one or more keto groups on the carbon skeleton. wikipedia.orgebi.ac.uk Ketocarotenoids, such as the commercially significant astaxanthin (B1665798) and canthaxanthin (B1668269), are of particular interest due to their potent antioxidant properties and their applications as natural colorants in the aquaculture and food industries. researchgate.netmdpi.compnas.org

This compound holds a significant position in the biosynthesis of other important ketocarotenoids. It is a key intermediate in the metabolic pathway leading to the production of astaxanthin in various organisms. semanticscholar.orgd-nb.info The study of this compound and its enzymatic conversions provides valuable insights into the complex biochemical pathways that generate the diverse array of carotenoids found in nature. nih.gov The presence and accumulation of ketocarotenoids, including this compound, are often associated with cellular responses to environmental stressors like high light intensity and nutrient deprivation. mdpi.com

Historical Perspectives in the Investigation of this compound

The investigation of this compound is intrinsically linked to the broader history of carotenoid research. The water-soluble Orange Carotenoid Protein (OCP), which was first identified in 1981, was later found to contain this compound as its single pigment. acs.orgnih.gov This discovery was pivotal in understanding the role of this specific carotenoid in the photoprotective mechanisms of cyanobacteria. wikipedia.orgebi.ac.uknih.gov

Early studies focused on identifying and characterizing carotenoids from various natural sources. The development of analytical techniques like High-Performance Liquid Chromatography (HPLC) has been instrumental in separating and quantifying individual carotenoids, including this compound, from complex mixtures. csic.es More recent research has delved into the genetic and molecular mechanisms of carotenoid biosynthesis, identifying the specific enzymes, such as β-carotene ketolases (CrtO or BKT) and hydroxylases (CrtZ), responsible for the conversion of β-carotene into this compound and other ketocarotenoids. nih.govwikipedia.org These investigations have elucidated the biosynthetic pathways in a variety of organisms, from marine bacteria to microalgae. nih.govulisboa.pt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O2 B211818 3'-Hydroxyechinenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-36-33(5)27-35(41)28-40(36,9)10)15-11-12-16-30(2)18-14-20-32(4)22-24-37-34(6)38(42)25-26-39(37,7)8/h11-24,35,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-/m1/s1

InChI Key

ZRCXVNZZDQGBQT-BANQPSJHSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

Synonyms

(3’R)‐3’‐Hydroxy‐β,β‐caroten‐4‐one; 3'-hydroxy-beta,beta-caroten-4-one; 

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Microbial Sources

The primary producers of 3'-hydroxyechinenone are microorganisms, which synthesize this keto-carotenoid for various functions, including photoprotection. wikipedia.org

Cyanobacterial Genera and Species Exhibiting this compound Accumulation

Cyanobacteria are prominent producers of this compound. This compound is a key component of the Orange Carotenoid Protein (OCP), a water-soluble protein crucial for photoprotection in these organisms. wikipedia.orgebi.ac.ukresearchgate.net When exposed to intense light, the OCP, with its bound this compound, undergoes a structural change that allows it to dissipate excess energy and protect the photosynthetic machinery. mdpi.comacs.org

Several cyanobacterial species are known to accumulate this compound. For instance, it is found in Synechocystis sp. PCC 6803, a model organism for studying photosynthesis. ebi.ac.ukresearchgate.net Research on Calothrix sp. 336/3 has revealed the presence of three distinct carotenoid biosynthesis pathways, one of which is dedicated to producing echinenone (B51690) and its hydroxylated derivatives like this compound. nih.govutupub.fi In Arthrospira maxima and Spirulina (Arthrospira), this compound is one of several pigments present. mdpi.comfeedipedia.org The compound has also been reported in Planktothrix rubescens and Planktothrix agardhii. nih.gov

The production of this compound in cyanobacteria can be influenced by environmental conditions. Studies on Calothrix sp. 336/3 have shown that nitrogen availability impacts carotenoid composition, with a significant buildup of echinenone during diazotrophic (nitrogen-fixing) growth, which can then be converted to this compound. nih.gov Under conditions of severe nitrogen deficiency and high carbon dioxide, which are conducive to hydrogen production, these cyanobacteria tend to accumulate hydroxylated carotenoids like this compound. nih.gov

Table 1: Cyanobacterial Species Known to Accumulate this compound

Genera Species Reference
Synechocystis sp. PCC 6803 ebi.ac.ukresearchgate.net
Calothrix sp. 336/3 nih.govutupub.fi
Arthrospira maxima mdpi.com
Spirulina (Arthrospira) feedipedia.org
Planktothrix rubescens nih.gov
Planktothrix agardhii nih.gov
Anabaena sp. PCC 7120 nih.gov

Algal Species and Taxa as Producers

Beyond cyanobacteria, this compound is also found in certain species of microalgae. wikipedia.org The green alga Botryococcus braunii has been reported to produce this carotenoid. nih.gov In some algae, this compound is an intermediate in the biosynthetic pathway of astaxanthin (B1665798), another important carotenoid. ulisboa.pt For example, in the yeast Phaffia rhodozyma, echinenone is first converted to 3-hydroxyechinenone (B1258826). ulisboa.pt While not an alga, this yeast provides a model for understanding this pathway. The presence of echinenone and canthaxanthin (B1668269) in Haematococcus species suggests they are precursors to astaxanthin synthesis in these algae as well. ulisboa.pt A novel Orange Carotenoid Protein that primarily binds astaxanthin has been identified in a eukaryotic microalga, highlighting the diversity of carotenoid-binding proteins in these organisms. nih.gov

Heterotrophic Bacteria

While cyanobacteria and algae are the primary producers, some heterotrophic bacteria have also been shown to synthesize ketocarotenoids. The marine bacterium Agrobacterium aurantiacum possesses a gene cluster for astaxanthin production, and its enzymes can produce intermediates like this compound. nih.gov Research into halophilic (salt-loving) bacteria has also identified the presence of this compound. koreascience.kr

Other Biological Entities Producing or Containing this compound

The distribution of this compound extends beyond the microbial world, as it can be transferred through the food chain. It has been identified in various marine invertebrates, which often acquire carotenoids from their diet of algae and bacteria. ebi.ac.ukebi.ac.uk For instance, the marine copepod Tigriopus californicus can convert dietary carotenoids into astaxanthin, with hydroxyechinenone being a likely intermediate. researchgate.net

The compound has also been noted in lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium. A study of lichens from Kenya identified this compound for the first time in these organisms. scispace.com

Furthermore, this compound has been detected in certain fish species. It has been found in the Danube salmon (Hucho hucho) and other salmonids. scispace.com In some cases, its presence in fish is linked to their diet. For example, Siberian sturgeon and sterlet fed a diet supplemented with β-carotene showed an accumulation of this compound. infish.com.pl Similarly, it has been isolated from the muscle of Atlantic salmon fed a diet containing canthaxanthin. nih.gov

Ecological Niches and Environmental Factors Influencing Distribution

The presence and concentration of this compound are influenced by various ecological and environmental factors. As a component of the photoprotective system in cyanobacteria and algae, its production is often linked to light exposure. wikipedia.org High light intensity can trigger the accumulation of carotenoids to protect the photosynthetic apparatus from damage. researchgate.netacs.org

Nutrient availability is another critical factor. As mentioned earlier, nitrogen deficiency can lead to an increased accumulation of this compound in some cyanobacteria. nih.gov The compound's role as a precursor in astaxanthin synthesis in some organisms means its abundance can be tied to the metabolic state and developmental stage of the organism. ulisboa.pt

In animals, the distribution of this compound is largely determined by diet. Organisms that consume cyanobacteria, algae, or other creatures containing this carotenoid will in turn accumulate it. This is evident in fish and marine invertebrates. researchgate.netscispace.cominfish.com.pl The specific carotenoid profile of an organism can, therefore, reflect its feeding habits and the ecological niche it occupies. researchgate.net

Biosynthetic Pathways and Enzymology of 3 Hydroxyechinenone

General Carotenoid Biosynthesis Precursors

Carotenoids, including 3'-hydroxyechinenone, are classified as tetraterpenes, which are synthesized from the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net In nature, two primary pathways are responsible for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. nih.govmdpi.com

The MVA pathway, typically found in the cytosol of eukaryotes, archaea, and some bacteria, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid (MVA). nih.gov In contrast, the MEP pathway operates in the plastids of plants and algae, as well as in most bacteria and cyanobacteria. aocs.orgkit.edu This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.netaocs.org While some organisms possess both pathways, plant carotenoids are predominantly synthesized via the MEP pathway in the plastids. nih.govkit.edu

The C5 precursors, IPP and DMAPP, are then sequentially condensed to form larger molecules. Geranylgeranyl diphosphate (GGPP), a C20 molecule, is formed from three molecules of IPP and one molecule of DMAPP. aocs.org This C20 precursor serves as a critical branch point for the synthesis of various isoprenoids, including carotenoids, chlorophylls (B1240455), and tocopherols. aocs.org

The committed step in carotenoid biosynthesis is the head-to-head condensation of two molecules of GGPP to form the first C40 carotenoid, phytoene (B131915). aocs.orgmdpi.com This reaction is catalyzed by the enzyme phytoene synthase (PSY). aocs.org Phytoene, a colorless compound, then undergoes a series of desaturation and isomerization reactions to form all-trans-lycopene. frontiersin.org In bacteria and fungi, a single enzyme, phytoene desaturase (CrtI), carries out this conversion. frontiersin.org In plants and cyanobacteria, this process requires a set of enzymes, including phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), ζ-carotene isomerase (Z-ISO), and carotenoid isomerase (CRTISO). frontiersin.orgjmb.or.krnih.gov

Lycopene (B16060), with its characteristic red color, is a crucial intermediate and a branch point for the synthesis of various cyclic carotenoids. mdpi.comresearchgate.net The formation of the β-carotene backbone is achieved through the cyclization of lycopene. The enzyme lycopene β-cyclase (LCYB or CrtY) introduces a β-ionone ring at both ends of the linear lycopene molecule, resulting in the formation of β-carotene. mdpi.comfrontiersin.orgnih.gov This bicyclic structure is the direct precursor for the synthesis of this compound.

Isoprenoid Pathway Origins

Alternative or Ancillary Pathways in Specific Organisms

While the direct hydroxylation of echinenone (B51690) at the 3' position by a CrtR- or CrtZ-type hydroxylase is the most direct route to this compound, alternative or ancillary pathways can contribute to its formation in certain organisms. These pathways often involve the promiscuous activities of carotenoid-modifying enzymes.

In cyanobacteria, the synthesis of various xanthophylls, including this compound, is part of a complex and sometimes branched pathway. annualreviews.org The β-carotene ketolase (CrtW or CrtO) and β-carotene hydroxylase (CrtR or CrtZ) can act on a common pool of β-carotene and its derivatives. annualreviews.orgmdpi.com The final product profile, including the amount of this compound, can depend on the relative activities and substrate specificities of these competing enzymes. For example, in Synechocystis sp. PCC 6803, this compound is a known component and is bound by the orange carotenoid protein (OCP), which is involved in photoprotection. plos.orgnih.govebi.ac.uk The formation of this compound is dependent on the activities of both a ketolase acting on β-carotene to form echinenone, and a hydroxylase acting on the non-ketolated ring of echinenone.

In some engineered systems, the co-expression of different carotenoid biosynthesis genes can lead to the production of novel carotenoids. The promiscuity of enzymes like CrtZ allows them to act on a variety of substrates, potentially leading to the formation of this compound from precursors other than echinenone if the appropriate substrate is available. nih.gov

Subcellular Localization of Biosynthetic Machinery

The biosynthesis of carotenoids, including this compound, is a membrane-associated process. The enzymes involved are typically located within specific cellular membranes, which facilitates the channeling of lipophilic substrates and intermediates.

In cyanobacteria, such as Synechocystis sp. PCC 6803, the carotenoid biosynthesis machinery is localized to both the thylakoid membranes and the plasma membrane. plos.org Studies have shown that some enzymes, like CrtQ (ζ-carotene desaturase) and CrtO (β-carotene ketolase), are more abundant in the plasma membrane fractions. plos.org This suggests that the later steps of the pathway, including the formation of echinenone and subsequently this compound, may predominantly occur at the plasma membrane. plos.org The localization of these enzymes to specific membrane microdomains is thought to be crucial for the efficient synthesis and functional integration of carotenoids into photosynthetic and photoprotective complexes.

Molecular Biology and Genetic Regulation of 3 Hydroxyechinenone Production

Identification and Cloning of Genes Encoding Biosynthetic Enzymes

The genes responsible for the synthesis of 3'-hydroxyechinenone are primarily found within the carotenoid (crt) biosynthesis gene family. The key enzymes are β-carotene ketolase (also known as β-carotene oxygenase) and β-carotene hydroxylase, which modify the β-carotene precursor.

The conversion of β-carotene to this compound involves two key enzymatic steps. First, a hydroxyl group is added to the 3' position of one of the β-ionone rings of β-carotene by β-carotene hydroxylase (CrtZ). Subsequently, a keto group is introduced at the 4-position of the other β-ionone ring by β-carotene ketolase (CrtW or CrtO). wikipedia.orglipidbank.jp Alternatively, β-carotene can first be converted to echinenone (B51690) by β-carotene ketolase, which is then hydroxylated at the 3'-position by β-carotene hydroxylase to yield this compound. royalsocietypublishing.orgoup.com

Functional genomics has been instrumental in identifying and characterizing these genes. For instance, the heterologous expression of crt genes in non-carotenogenic organisms like Escherichia coli has been a powerful tool. By introducing various combinations of crt genes, researchers can deduce the function of individual enzymes by analyzing the carotenoids produced. semanticscholar.orgnih.gov Studies have shown that co-expression of crtZ (encoding β-carotene hydroxylase) and crtW or crtO (encoding β-carotene ketolase) in a β-carotene-accumulating E. coli strain leads to the production of this compound, among other ketocarotenoids. lipidbank.jp

In many bacteria, the genes for carotenoid biosynthesis, including those for this compound, are organized into clusters or operons. wikipedia.org This arrangement allows for coordinated regulation and expression of all the genes required for a specific metabolic pathway. A notable example is the carotenoid biosynthesis gene cluster isolated from the marine bacterium Agrobacterium aurantiacum (now reclassified as Paracoccus sp. strain N81106), which contains crtW, crtZ, crtY, crtI, and crtB in the same orientation. semanticscholar.orgoup.com The stop codons of some of these genes overlap with the start codons of the subsequent genes, suggesting translational coupling, a common feature of bacterial operons. semanticscholar.org

Similarly, a carotenoid biosynthesis gene cluster from Brevundimonas sp. strain SD212 was found to contain crtW, crtY, crtI, crtB, crtE, idi, and crtZ, highlighting a conserved organization of these genes in different bacterial species. nih.gov However, the arrangement of crt genes can vary. In cyanobacteria, for instance, the carotenogenic genes are often dispersed throughout the chromosome rather than being organized in a single cluster. mdpi.com

The table below summarizes key genes involved in this compound biosynthesis that have been identified and cloned from various organisms.

GeneEnzymeOrganismFunction in this compound Biosynthesis
crtW β-carotene ketolaseParacoccus sp. strain N81106Introduces a keto group at the 4-position of the β-ionone ring of β-carotene or β-cryptoxanthin. semanticscholar.orgoup.com
crtO β-carotene ketolaseSynechocystis sp. PCC 6803Catalyzes the formation of a keto group at the 4-position of the β-ionone ring of β-carotene. nih.govoup.com
crtZ β-carotene hydroxylaseParacoccus sp. strain N81106Adds a hydroxyl group to the 3-position of the β-ionone ring of β-carotene or echinenone. semanticscholar.orgoup.com
bkt β-carotene ketolaseHaematococcus pluvialisA gene analogous to crtW, involved in ketocarotenoid formation. oup.com

The expression of crt genes is controlled by promoter regions located upstream of the coding sequences. aocs.org Analysis of these promoter regions has revealed the presence of various cis-regulatory elements that act as binding sites for transcription factors. These elements are crucial for initiating and modulating the rate of transcription in response to different signals.

In plants and algae, common cis-regulatory elements found in the promoters of carotenoid biosynthesis genes include the G-box and Box-4, which are light-responsive elements. nih.gov Stress-responsive elements such as the ABA-responsive element (ABRE), dehydration-responsive element (DRE)/C-repeat (CRT), and low-temperature responsive element (LTRE) have also been identified. jst.go.jpomicsonline.orgfrontiersin.orgosf.io These elements indicate that the biosynthesis of carotenoids, including ketocarotenoids like this compound, is tightly linked to environmental stress responses. For example, the DRE/CRT elements are known to be involved in responses to cold, dehydration, and salinity. omicsonline.orgosf.io

The table below lists some of the key cis-regulatory elements identified in the promoter regions of carotenoid biosynthesis genes.

Cis-Regulatory ElementConsensus SequenceFunction
G-box CACGTGLight-responsive element. nih.gov
Box 4 ATTAATLight-responsive element. nih.gov
ABRE ACGTGG/TABA-responsive element, involved in stress responses. nih.govjst.go.jp
DRE/CRT G/ACCGACDehydration, high salinity, and low-temperature responsive element. jst.go.jpomicsonline.org
MYB binding site (MBS) C/TAACNA/GBinding site for MYB transcription factors, involved in stress responses. nih.gov
MYC binding site CANNTGBinding site for MYC transcription factors, involved in stress responses. nih.gov

crt Gene Clusters and Operons

Transcriptional and Translational Control Mechanisms

The production of this compound is regulated at both the transcriptional and translational levels, allowing organisms to fine-tune its synthesis in response to developmental and environmental changes.

The biosynthesis of carotenoids, including ketocarotenoids, is known to be influenced by various environmental factors. Light is a major regulator, with studies showing that high light conditions can upregulate the transcription of carotenogenic genes, including those for ketolase enzymes. nih.govresearchgate.net This is a protective mechanism, as ketocarotenoids are effective in quenching reactive oxygen species generated during high light stress.

Other environmental stresses such as high salinity, temperature extremes, and nutrient deprivation can also trigger an increase in carotenoid production. mdpi.com For instance, in some microalgae, the accumulation of ketocarotenoids is a hallmark of the response to nutrient limitation and high light. This response is often mediated by the upregulation of the genes encoding the necessary biosynthetic enzymes. The production of this compound is part of this adaptive strategy to protect the photosynthetic apparatus and other cellular components from oxidative damage.

The regulation of carotenoid biosynthesis is mediated by a complex network of regulatory proteins, including transcription factors and post-transcriptional regulators.

Transcription Factors: Several families of transcription factors have been implicated in the regulation of carotenoid biosynthesis genes. In cyanobacteria, the nitrogen control transcription factor NtcA has been shown to bind to the promoter regions of carotenogenic genes, including ketolases, in a light-dependent manner. nih.govresearchgate.net This binding is dependent on the presence of reductants and 2-oxoglutarate, linking carotenoid biosynthesis to the metabolic state of the cell. nih.gov In plants, transcription factors from families such as MYB, bHLH, and MADS-box have been shown to regulate carotenoid accumulation. acs.orgresearchgate.net

Environmental Stimuli and Stress Responses [20, 31]

Comparative Genomics and Evolutionary Aspects of this compound Biosynthesis Genes

Comparative genomic studies have provided valuable insights into the evolution and diversification of the carotenoid biosynthetic pathway. The genes for this compound synthesis, crtW and crtZ, are found in a wide range of organisms, from bacteria to fungi and some algae, but are notably absent in higher plants. oup.comoup.com

The distribution of ketocarotenoid biosynthesis genes suggests a complex evolutionary history involving horizontal gene transfer and gene duplication events. wikipedia.org For instance, the presence of crt gene clusters in some bacteria and their scattered distribution in others points to different evolutionary trajectories. wikipedia.orgmdpi.com Phylogenetic analyses of β-carotene ketolase enzymes have revealed different evolutionary lineages, such as the CrtW-type and the CrtO-type, which may have distinct substrate specificities and catalytic mechanisms. nih.gov

The evolution of ketocarotenoid biosynthesis is thought to be driven by the selective advantage these compounds provide in photoprotection, especially in organisms exposed to high levels of oxidative stress. The independent evolution of carotenoid ketolases in different lineages, such as the cytochrome P450-based ketolases found in some animals, underscores the functional importance of these pigments. royalsocietypublishing.org The ability to synthesize this compound and other ketocarotenoids represents a significant evolutionary adaptation for survival in challenging environments.

The diversification of carotenoid biosynthetic pathways has also been explored through laboratory evolution experiments. By shuffling and mutating carotenoid biosynthetic genes, researchers have been able to create novel pathways that produce new carotenoid structures, demonstrating the evolvability of this metabolic system. nih.govcaltech.edu

Genetic Engineering Approaches for Pathway Elucidation and Enhancement

Genetic engineering serves as a powerful tool for both deciphering the biosynthetic pathway of this compound and enhancing its production. By manipulating the genes responsible for its synthesis, researchers can identify the function of specific enzymes, uncover bottlenecks in the pathway, and create microbial cell factories for targeted production. The primary strategies employed include expressing the necessary genes in well-characterized model organisms (heterologous expression) and modifying the expression levels of endogenous genes in native producers through knockout or overexpression techniques.

Heterologous expression involves introducing the genetic machinery for a specific metabolic pathway into a host organism that does not naturally produce the desired compound. rsc.org This approach allows for the functional characterization of biosynthetic genes in a controlled genetic background and the development of optimized production strains. Model organisms like Escherichia coli and various yeast species are frequently chosen due to their rapid growth, well-understood genetics, and established genetic tools. frontiersin.orgrsc.orgnih.govnih.gov

One of the seminal studies in elucidating the astaxanthin (B1665798) biosynthetic pathway, which includes this compound as a key intermediate, involved the heterologous expression of a gene cluster from the marine bacterium Agrobacterium aurantiacum in E. coli. asm.orgnih.gov The crtW, crtZ, crtY, crtI, and crtB genes were expressed in E. coli strains that were already engineered to produce β-carotene. By expressing various combinations of these genes, researchers could identify the function of each enzyme. The expression of β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ) was shown to mediate the oxygenation reactions from β-carotene to astaxanthin. The low substrate specificity of these enzymes resulted in the accumulation of several intermediates, including this compound, which was crucial for mapping the pathway. asm.orgnih.gov This work demonstrated that this compound is formed from the ketolation of β-cryptoxanthin or the hydroxylation of echinenone.

Similarly, the fungus Mucor circinelloides, which naturally produces β-carotene, has been used as a heterologous host. When the crtW (β-carotene ketolase) and crtZ (β-carotene hydroxylase) genes from A. aurantiacum were introduced into M. circinelloides, the transformants were able to produce a range of ketocarotenoids not found in the wild-type strain. researchgate.net Analysis of the engineered strains revealed the production of echinenone, canthaxanthin (B1668269), and astaxanthin, indicating that the heterologously expressed enzymes were functional and could act on the native β-carotene and its hydroxylated derivatives, thereby proceeding through intermediates like this compound. researchgate.net

These studies highlight how heterologous expression in microorganisms is instrumental in both functionally assigning roles to biosynthetic genes and engineering strains for the production of valuable carotenoids. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Heterologous Expression for this compound Pathway Elucidation

Host OrganismExpressed GenesSubstrate Provided by HostKey Products / Intermediates IdentifiedReference
Escherichia colicrtW and crtZ from Agrobacterium aurantiacumβ-CaroteneThis compound, 3-Hydroxyechinenone (B1258826), Adonixanthin, Canthaxanthin, Phoenicoxanthin (B1258617), Astaxanthin asm.orgnih.gov
Mucor circinelloidescrtW and crtZ from Agrobacterium aurantiacumβ-Carotene, β-CryptoxanthinEchinenone, Canthaxanthin, Astaxanthin (implies this compound as an intermediate) researchgate.net

In organisms that naturally produce this compound or its precursors, manipulating the expression levels of native genes can provide significant insights into pathway regulation and enhance yields. Gene knockout involves inactivating a specific gene to observe the functional consequences, such as the accumulation of a substrate or the absence of a product. the-scientist.comwikipedia.orglicorbio.com Conversely, gene overexpression aims to increase the quantity of a specific enzyme to overcome a rate-limiting step in the pathway. nih.govaddgene.org

In the cyanobacterium Synechocystis sp. PCC 6803, which uses this compound in the assembly of the Orange Carotenoid Protein (OCP), overexpression of native carotenoid biosynthetic genes has been shown to alter the carotenoid profile. researchgate.netnih.gov A study involving the separate overexpression of five native genes in the pathway found that modifying the expression of β-carotene ketolase (CrtO, encoded by slr0088) and β-carotene hydroxylase (CrtR, encoded by sll1468) significantly impacted the accumulation of downstream products. Notably, both the strain overexpressing crtO (OX_CrtO) and the one overexpressing crtR (OX_CrtR) accumulated higher levels of this compound compared to the wild-type control. nih.gov The OX_CrtO strain showed a 1.6-fold increase in echinenone, a direct precursor, while the OX_CrtR strain showed a 1.6-fold increase in zeaxanthin, indicating a rerouting of the metabolic flux that also benefited the synthesis of this compound. nih.gov

Genetic engineering has also been applied to higher plants to enhance carotenoid content. In one such study, the β-carotene ketolase gene (crtW) from the marine bacterium Brevundimonas sp. SD212 was overexpressed in potato (Solanum tuberosum). The resulting transgenic potato plants accumulated new ketocarotenoids in both their leaves and tubers. Among the compounds produced was this compound, demonstrating that the introduction of a single bacterial gene could successfully divert the native carotenoid pathway towards the synthesis of ketolated derivatives. researchgate.net

These examples underscore the utility of gene overexpression for both understanding pathway flux and for the biofortification of crops with valuable carotenoids.

Table 2: Examples of Gene Overexpression Studies Affecting this compound Production

OrganismGenetic ModificationTarget Gene(s)Effect on Carotenoid ProfileReference
Synechocystis sp. PCC 6803Native gene overexpressionslr0088 (encodes CrtO, β-carotene ketolase)1.6-fold increase in echinenone; increased accumulation of this compound. nih.gov
Synechocystis sp. PCC 6803Native gene overexpressionsll1468 (encodes CrtR, β-carotene hydroxylase)1.6-fold increase in zeaxanthin; increased accumulation of this compound. nih.gov
Potato (Solanum tuberosum)Heterologous gene overexpressioncrtW (β-carotene ketolase) from Brevundimonas sp. SD212Accumulation of novel ketocarotenoids, including this compound, in tubers. researchgate.net

Metabolism and Degradation of 3 Hydroxyechinenone

Turnover and Catabolic Pathways

The turnover of 3'-hydroxyechinenone involves its synthesis from precursors, transport, and eventual degradation. In birds, for instance, evidence suggests a hepatic conversion of dietary precursors, such as β-cryptoxanthin, into this compound. csic.es This metabolite is then transported from the liver via the bloodstream to peripheral tissues. csic.es During moulting, it is accumulated in maturing follicles and ultimately incorporated into growing feathers. csic.es The significant variation in liver concentrations of this compound supports the idea that it is actively converted there from a precursor. csic.es

Catabolic pathways are generally defined as processes that break down complex molecules into simpler ones, releasing energy. lumenlearning.comnumberanalytics.com For carotenoids, the primary catabolic step involves enzymatic cleavage by oxygenases, specifically carotenoid cleavage dioxygenases (CCDs). nih.gov This oxidative cleavage breaks down the carotenoid backbone to produce a variety of smaller, often biologically active, molecules known as apocarotenoids. nih.gov While the general principles of carotenoid catabolism are established, the specific turnover rates and complete pathways for this compound are subjects of ongoing research.

Enzymatic Modifications and Derivatives

The formation and modification of this compound are governed by specific enzymes. It is functionally related to echinenone (B51690), being its 3'-hydroxy derivative. nih.govebi.ac.uk The synthesis can occur through two primary routes involving β-carotene as a starting point.

One pathway involves the hydroxylation of echinenone. The other involves the ketolation of β-cryptoxanthin. researchgate.net Key enzymes in these transformations include β-carotene ketolases and β-carotene hydroxylases.

β-carotene ketolase (CrtO/CrtW): This enzyme introduces a keto group at the C4 position of the β-ionone ring of β-carotene to form echinenone. researchgate.net

β-carotene hydroxylase (CrtR): This enzyme adds a hydroxyl group at the C3' position. It can act on echinenone to produce this compound or on β-carotene to produce β-cryptoxanthin. researchgate.nettdx.cat

The enzyme CrtS, a cytochrome P-450 monooxygenase, has been identified as a β-carotene 3,3'-hydroxylase, converting β-carotene to zeaxanthin. nih.gov However, the efficiency of many β-carotene ketolases is reduced if the β-ionone ring is already hydroxylated, which can lead to the accumulation of hydroxylated intermediates like this compound. tdx.cat In some organisms, a bifunctional enzyme may possess both ketolase and hydroxylase activity. genome.jp For example, the enzyme designated K23037 in the KEGG database is described as a beta-carotene (B85742) 4-ketolase/3-hydroxylase, capable of catalyzing the formation of this compound from β-cryptoxanthin. genome.jp

Further enzymatic modification of this compound can lead to the formation of other carotenoids. For instance, it is a known precursor to phoenicoxanthin (B1258617) (adonirubin). genome.jpgenome.jp

EnzymeActionSubstrateProductReference
β-carotene ketolase (e.g., CrtW)Adds keto group at C4 positionβ-caroteneEchinenone researchgate.net
β-carotene hydroxylase (e.g., CrtR)Adds hydroxyl group at C3' positionEchinenoneThis compound researchgate.net
β-carotene hydroxylase (e.g., CrtR)Adds hydroxyl group at C3' positionβ-caroteneβ-cryptoxanthin researchgate.net
β-carotene ketolase (e.g., CrtW)Adds keto group at C4 positionβ-cryptoxanthinThis compound researchgate.net
beta-carotene 4-ketolase/3-hydroxylaseOxidoreductase activityThis compoundPhoenicoxanthin genome.jpgenome.jp

Intermediates and End Products of Degradation

This compound itself is an intermediate in the metabolic pathway leading from dietary carotenoids to more complex pigments. tdx.cat It is derived from precursors like β-cryptoxanthin and can be further metabolized. csic.es

The primary end products of its degradation are apocarotenoids, formed by the action of carotenoid cleavage dioxygenases. nih.gov However, specific cleavage products of this compound are not extensively detailed in the literature. In some metabolic contexts, it is not degraded into smaller molecules but is instead converted into other ketocarotenoids. In moulting birds, blood levels of this compound have been positively correlated with astaxanthin (B1665798), suggesting the former is a direct precursor to the latter in that biological system. researchgate.net Furthermore, it can be enzymatically converted to phoenicoxanthin. genome.jp

Confirmatory chemical tests provide insight into its structure, which informs potential degradation products. An acetylation test confirms a single hydroxyl group, while a keto group reduction test confirms the presence of a carbonyl functional group. csic.es The reduction of the keto group yields a pigment with chromatographic properties similar to cryptoxanthin, indicating that both the hydroxyl and keto groups are on the same β-ionone ring. csic.es

Regulation of Catabolism

The regulation of this compound catabolism is complex and appears to be linked to physiological and environmental factors. In birds, the accumulation of this compound is associated with coloration, suggesting that its metabolism is regulated to meet the demands of sexual signaling. It has been hypothesized that the efficiency of the enzymatic pathways producing red ketocarotenoids like this compound could be an indicator of an individual's quality, with regulation potentially occurring via ligand-activated nuclear receptors or through the hypothalamic-pituitary-adrenal axis. researchgate.net

In cyanobacteria, the turnover of this compound is linked to photoprotective mechanisms. nih.govwikipedia.org It is the carotenoid bound by the Orange Carotenoid Protein (OCP), a photoactive protein that quenches excess light energy. ebi.ac.ukwikipedia.orgnih.gov The binding and state of this compound within the OCP are regulated by light intensity. Upon illumination, the OCP converts from an inactive orange form to an active red form, which involves a conformational change in the bound this compound, lengthening its effective π-electron conjugated system. nih.gov This light-induced regulation controls the photophysical properties and energy-dissipating function of the carotenoid, representing a form of functional regulation rather than catabolic breakdown. nih.govnih.gov

Biological Roles and Mechanistic Investigations in Producing Organisms

Roles in Photosynthetic Apparatus

In cyanobacteria, the primary light-harvesting complexes (LHCs) are large, water-soluble protein-pigment structures called phycobilisomes (PBS), which are anchored to the thylakoid membrane. msu.ruacs.orgwikipedia.org 3'-Hydroxyechinenone does not directly integrate into the phycobilisome structure; instead, its association is mediated by the Orange Carotenoid Protein (OCP). mdpi.commsu.ru The OCP, which non-covalently binds a single molecule of this compound, acts as both a photosensor and an effector of photoprotection. acs.orgnih.gov

Under conditions of high or excessive light, the OCP undergoes a photo-induced conformational change, converting from an inactive orange form (OCPO) to an active red form (OCPR). researchgate.netacs.org This activation allows the OCPR to bind to the core of the phycobilisome. acs.orgnih.gov Research suggests that the core-membrane linker protein (LCM) within the phycobilisome could serve as the docking site for the activated OCP. nih.gov This interaction establishes a direct link between the this compound-containing OCP and the light-harvesting antenna, positioning it to dissipate excess energy. mdpi.comnih.gov This mechanism is distinct from that in higher plants, where carotenoids are embedded within membrane-bound LHCII complexes. msu.ru

Table 1: Key Proteins in this compound-Mediated Photoprotection

Protein/ComplexRoleAssociated PigmentsLocation
Orange Carotenoid Protein (OCP) Photosensor and effector of NPQ; binds to PBS upon photoactivation. researchgate.netnih.govThis compound acs.orgCytosol / Phycobilisome Core
Phycobilisome (PBS) Main light-harvesting complex in cyanobacteria. nih.govPhycocyanobilin, Phycoerythrobilin wikipedia.orgThylakoid Membrane Surface
Allophycocyanin (APC) Core component of the phycobilisome; site of energy quenching. msu.runih.govPhycocyanobilinPhycobilisome Core
Fluorescence Recovery Protein (FRP) Accelerates the deactivation of OCP and its detachment from the PBS in low light. researchgate.netNoneCytosol

This compound is the linchpin of a specific type of non-photochemical quenching (NPQ) in cyanobacteria, a process that safely dissipates excess absorbed light energy as heat to prevent photo-oxidative damage. researchgate.netacs.org The mechanism is initiated when intense blue-green light is absorbed by the this compound chromophore within the OCP. mdpi.commsu.ru

This absorption triggers the structural conversion of OCPO to OCPR, a process involving the separation of its N-terminal and C-terminal domains and a translocation of the this compound molecule deeper into the N-terminal domain. researchgate.net The activated OCPR then binds to the allophycocyanin core of the phycobilisome, creating a quenching site that drains energy away from the photosynthetic reaction centers. msu.runih.gov This interaction leads to a significant decrease in the fluorescence emitted from the phycobilisome, indicating that the captured light energy is being thermally dissipated rather than being transferred for photosynthesis. msu.runih.gov

The quenching is characterized as being mostly dynamic in nature. nih.gov Studies on the photophysical properties of this compound reveal that its excited state lifetime is significantly altered when bound to the OCP. Upon photoactivation from the inactive OCPO to the active OCPR, the effective conjugation length of the carotenoid increases, which is confirmed by a shortening of the S1 excited state lifetime and a decrease in its energy. acs.org This enhanced capability for rapid energy dissipation is fundamental to its role in NPQ. nih.gov

Table 2: Photophysical Properties of this compound in OCP at 77 K

OCP FormFirst Excited State (S1) Lifetime (picoseconds)First Excited State (S1) Energy (cm-1)
Inactive (OCPO) 5.2 and 11.0 ps (two subpopulations)13,750
Active (OCPR) 3.2 and 7.1 ps (two subpopulations)12,300
Data sourced from transient absorption studies, which indicate that the protein environment creates distinct subpopulations of the chromophore. acs.org

Association with Light-Harvesting Complexes [6, 10, 14, 15]

Contributions to Photoprotection and Oxidative Stress Response

The primary role of this compound in photoprotection is to prevent the formation of harmful reactive oxygen species (ROS) by dissipating excess excitation energy at the source—the light-harvesting antenna. msu.runih.gov Under intense light, an over-excited photosynthetic apparatus can transfer energy to molecular oxygen, generating highly damaging singlet oxygen and other ROS. mdpi.com By quenching the excited states of the phycobilisome pigments, the OCP-bound this compound effectively short-circuits this energy transfer, thus preventing ROS production. nih.gov

While the primary mechanism is preventative, carotenoids are also known for their intrinsic ability to quench singlet oxygen and scavenge other ROS directly. lipidbank.jpnih.gov The binding of this compound to the OCP enhances its photoprotective capabilities, in part by activating an intramolecular charge-transfer (ICT) state, which shortens the carotenoid's excited-state lifetime and makes it a more efficient energy dissipator. nih.gov This rapid de-excitation pathway minimizes the chance for energy to be transferred to oxygen.

The primary structural contribution of this compound is as an integral chromophore that defines the structure and function of the Orange Carotenoid Protein. acs.orgnih.gov The OCP itself is a water-soluble protein. mdpi.commsu.ru Therefore, unlike carotenoids in plants that are embedded within transmembrane protein complexes, this compound does not directly contribute to the physical stabilization of the thylakoid membrane.

Its structural role is indirect: upon activation, the OCP-3'-hydroxyechinenone complex docks with the phycobilisome, which is anchored to the thylakoid membrane by the LCM linker protein. acs.orgnih.gov This interaction is a transient, regulatory one rather than a permanent structural feature of the membrane assembly. The conformational change in this compound, induced by light, drives the significant structural rearrangement of the OCP, enabling it to perform its photoprotective function at the membrane-associated phycobilisome. researchgate.net

Scavenging of Reactive Oxygen Species [10, 14, 22, 35]

Functions in Cellular Signaling and Regulation

The OCP system, with this compound at its core, functions as a sophisticated light-driven signaling module. msu.runih.gov The absorption of a specific quality and quantity of light (strong blue-green) acts as the initial signal. mdpi.com This signal is transduced by the this compound chromophore into a large-scale protein conformational change, activating the OCP. researchgate.net The activated OCPR can be considered a secondary messenger in this pathway, as it carries the "excess light" signal to its downstream target, the phycobilisome, to regulate energy flow. nih.gov

This entire process is a tightly regulated signaling cascade. In low light, the mechanism is turned off by the Fluorescence Recovery Protein (FRP), which actively promotes the conversion of OCPR back to OCPO and its detachment from the phycobilisome, restoring full light-harvesting capacity. researchgate.net Furthermore, by preventing the buildup of ROS, which are themselves potent signaling molecules that can trigger pathways leading to cell damage and apoptosis, the this compound-dependent NPQ mechanism plays a crucial role in maintaining cellular redox homeostasis and regulating stress-related signaling pathways. nih.govrsc.org

Ecological Interactions and Adaptations

The presence and biochemical functions of this compound are intrinsically linked to the survival and adaptation of producing organisms within their specific ecological niches. This ketocarotenoid plays a significant role in mediating interactions with the environment, particularly in response to light, oxidative stress, and trophic dynamics.

Photoprotection in High-Light Environments

A primary adaptive role of this compound is photoprotection, especially in cyanobacteria and microalgae that inhabit environments with fluctuating or high-intensity light. wikipedia.orgsciencelearn.org.nzenvreview.com This function is executed through its critical role as the chromophore in the Orange Carotenoid Protein (OCP). wikipedia.orgebi.ac.ukresearchgate.net The OCP is a soluble protein that acts as a photoswitch, protecting the light-harvesting phycobilisome antenna complexes from photodamage under excessive light conditions. acs.orgmdpi.com

Upon exposure to intense blue-green light, the OCP, containing its single molecule of this compound, undergoes a conformational change from a stable orange, inactive state (OCPO) to a red, active state (OCPR). researchgate.netmdpi.comnih.gov This photoactivation is central to a process called non-photochemical quenching (NPQ), where excess absorbed light energy is safely dissipated as heat. researchgate.netacs.org The activation involves significant structural changes in both the this compound molecule and the protein, allowing the OCPR form to bind to the phycobilisome and quench its fluorescence. mdpi.comnih.gov This mechanism is a crucial adaptation for cyanobacteria, allowing them to thrive in surface waters or other settings where light intensity can become damaging. acs.org Research on Synechocystis sp. PCC 6803 has demonstrated that the OCP system, with this compound as the essential cofactor, protects the repair of Photosystem II (PSII), which is vulnerable to photoinhibition. nih.gov

Table 1: The Orange Carotenoid Protein (OCP) Photocycle & this compound

Stage OCP State This compound Role Ecological Function
Dark/Low Light Inactive (OCPO) - Orange Covalently bound in a stable conformation within the protein. wikipedia.orgebi.ac.uk Energy conservation; no quenching of phycobilisome.
High Light Photoactivation Absorbs photon, leading to conformational changes. mdpi.comnih.gov Senses excess light energy.
High Light Active (OCPR) - Red Translocated and exposed, enabling protein-protein interaction. nih.gov Binds to phycobilisome, dissipates excess energy as heat (NPQ). researchgate.netacs.org
Return to Low Light Deactivation/Relaxation Returns to its initial stable state within the protein. Ceases energy quenching, allowing photosynthesis to resume at full efficiency.

Antioxidant Defense Mechanisms

Like many carotenoids, this compound possesses antioxidant properties that contribute to cellular protection against oxidative stress. mdpi.commdpi.com Photosynthetic organisms are constantly at risk of generating reactive oxygen species (ROS) from excess light energy. mdpi.com Carotenoids are effective quenchers of singlet oxygen and can scavenge other harmful radicals. nih.gov The presence of this compound in the photosynthetic apparatus of cyanobacteria provides a defense mechanism against oxidative damage, working alongside other cellular antioxidants. mdpi.comnih.gov This function is a key physiological adaptation, enhancing the organism's resilience to a variety of environmental stressors that can induce ROS production. nih.gov

Role in Interspecies Interactions and Food Webs

This compound, synthesized by primary producers like cyanobacteria and algae, plays a role in marine food webs. nih.govmdpi.com When these microorganisms are consumed by invertebrates, the carotenoid is transferred to higher trophic levels. nih.gov In some marine animals, such as crustaceans, this compound serves as a metabolic intermediate in the biosynthesis of other functionally important carotenoids. mdpi.com For instance, many crustaceans can convert dietary β-carotene into the pigment astaxanthin (B1665798) through a pathway that includes echinenone (B51690) and this compound as sequential intermediates. nih.govmdpi.com Astaxanthin is the principal carotenoid in crustaceans, responsible for their characteristic red coloration and fulfilling roles in camouflage, visual signaling, and immune enhancement. mdpi.com

This metabolic capability demonstrates an adaptation by these invertebrates to utilize dietary carotenoids for their own physiological needs, linking the microbial producers of this compound to the broader ecosystem. nih.govnih.gov Furthermore, the accumulation of such pigments can influence predator-prey dynamics and reproductive success. For example, carotenoid-derived coloration is often used in mate selection and as a warning to predators. nih.gov There is also evidence of this compound being detected in the liver, plasma, and follicles of some bird species, suggesting it is specifically transported and accumulated, likely for use as an integumentary colorant in feathers. csic.es

Table 2: Ecological Roles and Distribution of this compound

Organism Group Primary Ecological Role Adaptive Significance Key Research Findings
Cyanobacteria (e.g., Synechocystis, Planktothrix) Photoprotection (as OCP chromophore) wikipedia.orgebi.ac.uknih.gov Survival in high-light environments by preventing photodamage. acs.orgmdpi.com Knockout of the OCP gene leads to increased photoinhibition. nih.gov
Antioxidant mdpi.com Protection against cellular oxidative stress. Carotenoids protect the repair of Photosystem II from singlet oxygen. nih.gov
Marine Invertebrates (e.g., Crustaceans) Metabolic Intermediate nih.govmdpi.com Ability to synthesize vital carotenoids like astaxanthin from dietary sources. Can metabolize β-carotene via echinenone and 3-hydroxyechinenone (B1258826). mdpi.com
Coloration/Signaling nih.gov Camouflage, species recognition, and reproductive displays. Carotenoids accumulate in the integument for pigmentation. nih.gov
Birds Pigmentation csic.es Potential role in feather coloration for signaling or camouflage. Detected in liver, plasma, and feather follicles, indicating targeted deposition. csic.es

Advanced Analytical Methodologies for 3 Hydroxyechinenone Research

Extraction and Sample Preparation Techniques for Diverse Biological Matrices

The initial and most critical step in the analysis of 3'-Hydroxyechinenone is its efficient extraction from the sample matrix while preventing its degradation. The choice of method depends on the biological source, which can range from microorganisms like cyanobacteria to animal tissues. amu.edu.pltandfonline.com

Commonly, extraction is performed using organic solvents. For instance, carotenoids from plant material have been effectively extracted using mixtures like methanol/ethyl acetate (B1210297) or methanol/tetrahydrofuran. gerli.com For oilseed crops, which present a challenging matrix due to high lipid content, methods involving solvents such as hexane (B92381), acetone (B3395972), and ethanol (B145695) have been developed to ensure high recovery rates. core.ac.uk In the case of microalgae, cell disruption techniques like sonication, bead milling, or microwave treatment may be employed prior to solvent extraction to enhance yield. tandfonline.com For animal tissues and plasma, protocols often involve precipitating proteins with ethanol or acetone and then extracting the carotenoids into a nonpolar solvent like hexane or a solvent mixture. jfda-online.comcsic.es

To minimize degradation from oxidation, antioxidants such as butylated hydroxytoluene (BHT) are frequently added to the extraction solvents. tandfonline.comcore.ac.uk Furthermore, to remove interfering lipids like triglycerides, which are abundant in many biological samples, a saponification step (alkaline hydrolysis) using potassium hydroxide (B78521) is often incorporated. core.ac.uk This step is crucial as lipids can interfere with chromatographic analysis and mass spectrometry. tandfonline.com All procedures should be carried out under subdued light and controlled temperatures to prevent isomerization and oxidation of the target compound.

Table 1: Summary of Extraction Protocols for Carotenoids from Various Biological Matrices

Biological MatrixExtraction ProcedureKey Considerations
Plant Tissues (e.g., maize endosperm) Homogenization followed by extraction with methanol/ethyl acetate (6/4, v/v) or methanol/tetrahydrofuran (1/1, v/v). gerli.comEfficient extraction from dry material. gerli.com
Oilseed Crops (e.g., peanut, soybean) Extraction with a hexane/acetone/ethanol mixture (50/25/25 v/v). Saponification with methanolic KOH may be used to remove oils. core.ac.ukOvercoming interference from high oil content is critical for good recovery. core.ac.uk
Animal Tissues Homogenization, protein precipitation (e.g., with ethanol), and extraction with solvents like hexane/2-propanol. gerli.comPrevention of protein interference and complete lipid extraction are key goals. gerli.com
Human Serum/Plasma Protein precipitation with ethanol or acetone, followed by extraction with hexane. jfda-online.comcsic.esRapid procedure to minimize degradation; requires only small sample volumes. jfda-online.com
Microalgae/Cyanobacteria Cell disruption (sonication, bead milling) followed by acetone extraction. tandfonline.com Freeze-dried cells can be ground with a mortar and pestle in the presence of acetone. tandfonline.comComplete cell lysis is necessary for quantitative extraction. tandfonline.com

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating this compound from the complex mixture of pigments typically found in biological extracts. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of carotenoids, including this compound. wikipedia.orgshimadzu.com The method offers high resolution and reproducibility. core.ac.uk

For carotenoid analysis, reversed-phase HPLC is most common. C18 and particularly C30 columns are favored for their ability to separate structurally similar carotenoids and their geometric isomers. researchgate.netmdpi.com The mobile phase typically consists of a gradient mixture of solvents like methanol, acetonitrile, and methyl tert-butyl ether (MTBE), sometimes with a small percentage of water or an ammonium (B1175870) acetate solution to improve ionization for mass spectrometry detection. mdpi.comnih.gov A study on the copepod Tigriopus californicus tentatively identified 3-hydroxyechinenone (B1258826) using HPLC, demonstrating its applicability. researchgate.net Detection is commonly achieved using a Photodiode Array (PDA) or Diode Array (DAD) detector, which provides UV-Visible spectra of the eluting peaks, aiding in identification by showing the characteristic absorption maxima of carotenoids. shimadzu.comnih.gov

Table 2: Examples of HPLC Conditions for Carotenoid Separation

Stationary Phase (Column)Mobile Phase SystemDetectionApplication Example
YMC C30 (150 x 2.1 mm, 3 µm) Gradient: A: Methanol/1.5% Ammonium Acetate (98:2, v/v); B: MTBE/Methanol/1.5% Ammonium Acetate (90:8:2, v/v/v). mdpi.comDADHuman serum and breast milk. mdpi.com
Reversed-phase C18 Isocratic: Methanol/Methylene (B1212753) chloride (95:5, v/v). jfda-online.comUV-Vis at 476 nmHuman serum. jfda-online.com
C30 column Gradient: Acetonitrile-methanol-water. cabidigitallibrary.orgUV-Vis at 470 nmCarrots (Daucus carota). cabidigitallibrary.org
Various (C18, Polymeric C18, C30) Gradient: Methanol/MTBE/Water (from 81:15:4 to 6:90:4). researchgate.netPDACarotenoid standards. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for carotenoid analysis. mdpi.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. libretexts.org The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced consumption of organic solvents. thieme-connect.de

To modulate solvent strength for separating polar carotenoids, a polar organic solvent, such as methanol, is often added as a co-solvent or modifier. researchgate.net SFC has proven effective in separating non-polar carotenoids and their isomers. mdpi.com For more complex mixtures containing both polar and nonpolar carotenoids, columns can be coupled in series. For example, a method using a C18 column followed by a 2-ethylpyridine (B127773) (2-EP) column successfully separated a standard mixture of eight carotenoids, including echinenone (B51690), in under 10 minutes. lu.se The temperature and backpressure are critical parameters that can be adjusted to fine-tune the selectivity of the separation. thieme-connect.delu.se

Table 3: Example of SFC Method Parameters for Carotenoid Analysis

Stationary Phase (Column)Mobile PhaseBackpressure / TemperatureApplication
SunFire C18 and Viridis SFC Silica (B1680970) 2-Ethylpyridine (in series) Gradient: CO2 with Methanol co-solvent (10% to 25%). lu.se120 bar / 32 °C lu.seSeparation of 8 standard carotenoids and analysis of microalgae extracts. lu.se
Cogent Bidentate C18™ Isocratic: 85% Carbon Dioxide / 15% Methanol. mtc-usa.com15 MPa / Not specifiedSeparation of Zeaxanthin and β-carotene isomers. mtc-usa.com
SB-phenyl-50-polymethylsiloxane Isocratic: Carbon dioxide with 1% ethanol. nih.govNot specified / 45-50 °CSeparation of carotenoids from carrots and tomatoes. nih.gov

Thin-Layer Chromatography (TLC) is a simpler, cost-effective, and rapid method often used for the qualitative or semi-quantitative analysis of carotenoids. creative-proteomics.comresearchgate.net It is particularly useful for screening multiple samples or for preliminary identification before analysis by HPLC. nih.gov

In TLC, the stationary phase is typically a thin layer of silica gel coated on a glass or plastic plate. akjournals.com The sample extract is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. creative-proteomics.com For carotenoids, common mobile phases include mixtures of nonpolar solvents like petroleum ether and hexane with a slightly more polar solvent such as acetone. researchgate.netakjournals.com After development, the separated carotenoids appear as colored spots. Their identification can be inferred by comparing their retention factor (Rƒ) values with those of authentic standards. researchgate.net

Table 4: Examples of TLC Systems for Carotenoid Separation

Stationary PhaseMobile PhaseApplication
Silica Gel Petroleum ether: Acetone (7:3, v/v). nih.govComparison of carotenoids in different seaweeds. nih.gov
Silica Gel 60 Petroleum ether-Diethyl ether-Acetone (75:15:10, v/v/v). researchgate.netDetermination of carotenoids in fancy carp (B13450389) serum. researchgate.net
MgO–hyflosupercel–cellulose (10:9:1, w/w) n-hexane–isopropanol–methanol (100:2:0.2, v/v). akjournals.comSeparation of carotenoids from different types of tomatoes. akjournals.com

Supercritical Fluid Chromatography (SFC)

Spectroscopic Characterization Methods

While chromatography separates the components of a mixture, spectroscopy is required for their unambiguous identification and structural characterization. rsc.org

Mass Spectrometry (MS), especially when coupled with a chromatographic technique like HPLC or UHPLC (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of this compound. nih.govspringernature.com MS provides molecular weight information and, through fragmentation analysis (MS/MS), yields structural details of the molecule. nih.govresearchgate.net

Common ionization techniques for carotenoid analysis include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). nih.gov For keto-carotenoids, ESI in positive ion mode may yield protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺. nih.gov APCI is also a powerful technique for ionizing carotenoids, typically producing a strong protonated molecule [M+H]⁺. researchgate.net

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. tandfonline.com Tandem mass spectrometry (MS/MS) experiments involve selecting the parent ion of this compound and inducing its fragmentation to produce a characteristic pattern of product ions, which serves as a structural fingerprint for confirmation. A public mass spectral library, MassBank, contains an experimental LC-ESI-QTOF MS/MS record for this compound, providing valuable reference data for its identification.

Table 5: Mass Spectrometric Data for this compound

ParameterValue/InformationSource
Chemical Formula C₄₀H₅₄O₂ nih.gov
Monoisotopic Mass 566.4124 g/mol ebi.ac.uk
Ionization Mode Positive ESI
Precursor Ion (MS¹) [M+H]⁺ = 567.4197
Precursor Ion (MS¹) [M]⁺˙ = 566.41 nih.gov
Key MS/MS Fragments Fragmentation of the polyene chain leads to characteristic neutral losses (e.g., toluene, xylene). The presence of hydroxyl and keto groups influences fragmentation pathways. researchgate.net researchgate.net
Instrumentation LC-ESI-QTOF, FAB-EBEB nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules, including complex carotenoids like this compound. This non-destructive method provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule.

The structural confirmation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: ¹H NMR spectra reveal the number of different types of protons and their immediate electronic environment. For this compound, this would include signals from the numerous methyl (CH₃) groups, methylene (CH₂) groups on the rings, and the methine (=CH-) protons along the polyene chain. The integration of these signals provides the ratio of protons of each type. ¹³C NMR spectra show signals for each unique carbon atom, allowing for a direct count and identification of carbon types (C, CH, CH₂, CH₃), including the carbonyl carbon (C=O) of the keto group and the hydroxyl-bearing carbon (CH-OH).

Table 1: Predicted ¹H and ¹³C NMR Signals and Key HMBC Correlations for this compound. This table is predictive and based on established chemical shift ranges for carotenoids.

Structural FeatureExpected ¹H Chemical Shift (δ ppm)Expected ¹³C Chemical Shift (δ ppm)Key Expected HMBC Correlations
Polyene Chain Protons (-CH=)6.0 - 7.0120 - 145Correlations between adjacent methine protons and carbons along the chain.
Keto Group (C4, C=O)-~200Correlations from adjacent protons (H-3, H-5) to the C-4 carbonyl carbon.
Hydroxyl-bearing Methine (C3', -CHOH)~4.0~65Correlation from the C3'-OH proton to C3', C2', and C4'.
Gem-dimethyl Protons (C1, C1')1.0 - 1.225 - 30Correlations from methyl protons to the quaternary carbon (C1/C1') and adjacent carbons (C2/C2', C6/C6').
Methyl Protons on Polyene Chain1.8 - 2.012 - 15Correlations from methyl protons to the olefinic carbons of the main chain.

Microscopic and Imaging Techniques for Localization Studies

Understanding the subcellular location of this compound is critical to elucidating its biological function, particularly its role in photoprotection within cyanobacteria. Various advanced microscopic and imaging techniques are employed to visualize the distribution of carotenoids within living cells and tissues. plos.orgoup.com

Confocal Raman Microscopy (CRM): This powerful, non-destructive technique is exceptionally well-suited for localizing carotenoids. nih.gov It combines the chemical specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy. plos.org Carotenoids like this compound produce very strong Raman signals due to resonance enhancement, especially with green laser excitation (e.g., 532 nm), allowing them to be mapped within a cell without the need for labels. plos.orgmdpi.com The distinct vibrational bands of the polyene chain (C-C and C=C stretching modes) serve as a spectral fingerprint to identify and map the distribution of total carotenoids. nih.govmdpi.com CRM has been used to visualize carotenoid distribution in various microorganisms and can differentiate carotenoid-rich areas from other cellular components like chlorophyll. plos.org

Fluorescence Microscopy: While carotenoids themselves are not strongly fluorescent, their presence and location can sometimes be inferred using fluorescence microscopy. nih.gov Carotenoid-rich lipid bodies in some algae have been shown to emit a distinct autofluorescence, which can be visualized using techniques like Confocal Laser Scanning Microscopy (CLSM). nih.govresearchgate.net Furthermore, advanced methods like Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to study the interaction of carotenoids with other fluorescent molecules, such as lipofuscin in retinal cells, providing insights into their antioxidant function. mdpi.com However, direct imaging of this compound via its native fluorescence is not a standard method.

In the context of this compound, these techniques are primarily applied to study its association with the Orange Carotenoid Protein (OCP) . nih.govresearchgate.net The localization of OCP, which binds this compound, serves as a proxy for the location of the carotenoid itself. Studies have shown that the enzymes responsible for synthesizing echinenone and this compound are concentrated in the plasma membrane of cyanobacteria, suggesting this is a key site of its biosynthesis. nih.govdiva-portal.org

Table 2: Microscopic Techniques for Carotenoid Localization.

TechniquePrincipleApplication to this compound ResearchReference
Confocal Raman Microscopy (CRM)Inelastic scattering of laser light provides a vibrational (chemical) fingerprint of molecules. Confocal setup allows for 3D spatial resolution.Label-free identification and mapping of carotenoid distribution within cells. Can distinguish carotenoid aggregates from other components. plos.orgnih.govnih.gov
Confocal Laser Scanning Microscopy (CLSM)Detects fluorescence from labeled or autofluorescent molecules. Rejects out-of-focus light to create sharp, high-resolution images.Visualizing carotenoid-containing lipid globules through autofluorescence in some organisms. Imaging fluorescently-tagged proteins (e.g., OCP) that bind this compound. nih.govresearchgate.net
Total Internal Reflection Fluorescence Microscopy (TIRF)Excites fluorescence only in a very thin region (<100 nm) near the coverslip, reducing background noise.High-sensitivity detection of surface-bound molecules. Can differentiate carotenoid-producing cells from others based on weak autofluorescence signals. asm.org
Fluorescence Lifetime Imaging (FLIM)Measures the decay rate of fluorescence, which is sensitive to the molecular environment of the fluorophore.Studying the functional interaction of carotenoids with other cellular components, for example, their antioxidant effects on photo-oxidized lipofuscin. mdpi.com

In Situ and In Vivo Analytical Approaches

Analyzing this compound directly within its native biological environment (in situ) or in living organisms (in vivo) provides crucial data on its dynamic functions, particularly in response to environmental stimuli like high light stress.

In Situ Analysis: Raman spectroscopy is a leading technique for in situ analysis. plos.org It can be applied directly to living cells or tissues to detect and monitor changes in carotenoid content without extraction. nih.govmdpi.com For instance, Raman microspectroscopy can be used to create detailed chemical maps, showing the distribution of carotenoids within different cellular compartments or even within a biofilm. nih.gov This approach has been used to demonstrate that carotenoids are consumed during oxidative stress, providing direct evidence of their antioxidant role in situ. plos.org

In Vivo Analysis: In vivo studies often involve subjecting whole organisms, such as the cyanobacterium Synechocystis sp. PCC 6803, to specific conditions and analyzing the resulting changes in pigment composition. nih.gov A primary method for this is High-Performance Liquid Chromatography (HPLC) . portlandpress.comnih.gov In these experiments, cells are cultured under varying light intensities, and their pigments are then extracted and quantified by HPLC. portlandpress.com Such studies have demonstrated that the amount of this compound, along with other carotenoids like echinenone and zeaxanthin, changes in response to light stress, highlighting its importance in photoprotective mechanisms. nih.gov These HPLC analyses, while requiring extraction, are performed on cells that have responded to stimuli in vivo, thus providing a snapshot of the organism's physiological state.

These in vivo approaches have been instrumental in understanding the role of this compound in the function of the Orange Carotenoid Protein (OCP). researchgate.net Under intense light, OCP, with its bound this compound, undergoes a conformational change from an orange, inactive form to a red, active form. researchgate.netacs.org This active form then binds to the phycobilisome antenna complex, dissipating excess energy and protecting the photosynthetic apparatus from damage. acs.org The analysis of pigment content in wild-type and mutant strains of cyanobacteria via HPLC provides critical data to unravel the biosynthetic pathways and regulatory networks that control the levels of this compound for this vital function. portlandpress.com

Compound Index

Synthetic Chemistry and Chemoenzymatic Approaches to 3 Hydroxyechinenone

Total Chemical Synthesis Strategies

The complete chemical synthesis of carotenoids like 3'-hydroxyechinenone is a complex undertaking that requires precise control over the formation of the polyene chain and the stereochemistry of the end groups.

A retrosynthetic analysis of this compound ((3'R)-3'-Hydroxy-β,β-caroten-4-one) conceptually breaks the molecule down into simpler, more readily available precursors. The general strategy for many C40 carotenoid syntheses involves a convergent approach, often following a C15 + C10 + C15 or a related assembly pattern. researchgate.net

Retrosynthetic Disconnection of this compound:

A plausible retrosynthetic pathway for this compound is outlined below:

Target MoleculeKey DisconnectionsPrecursors/Intermediates
This compound Double Wittig or Horner-Wadsworth-Emmons (HWE) reactionC15-phosphonium salt/phosphonate (B1237965) (representing the C1-15 fragment with the 4-oxo-β-ionone ring), a central C10-dialdehyde, and a C15-end group (representing the C26-40 fragment with the 3-hydroxy-β-ionone ring).
C15-Phosphonium Salt/Phosphonate Various olefination and functional group interconversion strategies4-Oxo-β-ionone or related C13-ketone.
C10-Dialdehyde Oxidative cleavage or multi-step synthesisSimpler acyclic precursors.
C15-Hydroxy End Group Grignard or similar additions, followed by functional group manipulations(R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one or a protected derivative.

The synthesis typically involves the construction of two end-group synthons and a central polyene chain synthon. The key reaction to connect these fragments is often a double Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction, which are powerful methods for forming carbon-carbon double bonds. researchgate.netacs.org

Key intermediates in the synthesis would therefore include:

A C15-ylide or phosphonate derived from a 4-oxo-β-ionone derivative.

A symmetrical C10-dialdehyde, such as 2,7-dimethylocta-2,4,6-triene-1,8-dial. acs.org

A chiral C15 building block containing the (3'R)-hydroxy-β-ionone ring structure.

Achieving the correct stereochemistry at the C-3' position is a critical aspect of the synthesis of this compound. The natural form is the (3'R)-enantiomer. libretexts.org Stereoselective synthesis routes often rely on the use of a chiral pool starting material or an asymmetric catalytic reaction.

One strategy involves starting with a chiral building block that already possesses the desired stereocenter. For instance, the synthesis could utilize a derivative of (4R,6R)-actinol, a key chiral intermediate in the industrial synthesis of other carotenoids like astaxanthin (B1665798). researchgate.net The synthesis of such chiral building blocks can be achieved through chemo-enzymatic processes, for example, the enantioselective reduction of a ketone precursor. researchgate.net

Another approach is the use of stereoselective reactions during the synthesis. For example, asymmetric reduction of a ketone at the C-3' position of a late-stage intermediate could be employed. However, controlling stereoselectivity on a complex polyene substrate can be challenging. A more common and controlled method is to build the chiral center early in the synthesis using established asymmetric methodologies, such as chiral auxiliary-mediated aldol (B89426) reactions, to construct the hydroxyl-bearing ring system. nih.govresearchgate.net The stereoselective synthesis of related carotenoid epoxides has been achieved using a Horner-Wadsworth-Emmons reaction with an enantiopure C15-phosphonate. acs.org A similar strategy could be adapted for this compound.

Retrosynthetic Analysis and Key Intermediates

Chemoenzymatic and Biocatalytic Production Methods

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to total chemical synthesis. nih.govnih.gov These approaches leverage the specificity of enzymes to perform complex chemical transformations, often under mild reaction conditions. nih.govfrontiersin.org

Enzyme-assisted transformations can be used to produce this compound from related carotenoid precursors. This can involve either using isolated enzymes or whole-cell biocatalysts. mdpi.com

The key enzymatic reactions for converting a precursor like β-carotene to this compound are hydroxylation and ketolation.

β-carotene hydroxylase (CrtZ) : This enzyme introduces a hydroxyl group at the C-3 (and C-3') position of the β-ionone ring.

β-carotene ketolase (CrtW or BKT) : This enzyme introduces a keto group at the C-4 (and C-4') position of the β-ionone ring.

The synthesis of this compound requires the action of both a hydroxylase and a ketolase on a β-carotene backbone. The order and specificity of these enzymatic reactions are crucial. For instance, the liver of the Common Crossbill (Loxia curvirostra) has been identified as a site for the conversion of dietary β-cryptoxanthin (3-hydroxy-β-carotene) into 3-hydroxyechinenone (B1258826), demonstrating in-vivo enzyme-assisted transformation. csic.es

In vitro, enzymes such as lipases can be used for the enantioselective acylation or hydrolysis of carotenoid esters, which can be a key step in preparing chiral precursors for chemoenzymatic synthesis. mdpi.com Peroxidases have also been explored for the oxidative cleavage of carotenoids to produce various apocarotenoids, highlighting the potential of enzymes to modify the carotenoid backbone. mdpi.com

Metabolic engineering of microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae has emerged as a powerful strategy for the sustainable production of carotenoids. nih.govwikipedia.orgjmb.or.krsdu.edu.cn By introducing and optimizing heterologous biosynthetic pathways, these microbial cell factories can be programmed to produce high-value compounds like this compound from simple carbon sources like glucose.

The general strategy involves:

Establishing a β-carotene platform strain : The genes for the synthesis of β-carotene (e.g., crtE, crtB, crtI, and crtY from Erwinia uredovora) are introduced into the host microorganism.

Introducing downstream modification enzymes : Genes encoding a β-carotene ketolase (e.g., crtW from Paracoccus sp. N81106) and a β-carotene hydroxylase (e.g., crtZ from Erwinia uredovora) are co-expressed in the β-carotene producing strain.

Pathway optimization : To maximize the yield of the desired product, further metabolic engineering strategies are employed. This can include balancing the expression levels of the pathway genes, eliminating competing metabolic pathways, and optimizing the supply of precursors and cofactors like NADPH.

A patent has described the production of this compound in metabolically engineered Escherichia coli. googleapis.com By carefully selecting the ketolase and hydroxylase enzymes and modulating their activity, the biosynthetic pathway can be directed towards the accumulation of this compound as a major product, alongside other carotenoids like echinenone (B51690), zeaxanthin, and astaxanthin. googleapis.comnih.gov

Table of Enzymes in Engineered Biosynthesis:

EnzymeGene Origin (Example)Function in Pathway
Geranylgeranyl pyrophosphate synthaseErwinia uredovora (crtE)Synthesizes GGPP from FPP and IPP.
Phytoene (B131915) synthaseErwinia uredovora (crtB)Dimerizes GGPP to form phytoene.
Phytoene desaturaseErwinia uredovora (crtI)Converts phytoene to lycopene (B16060).
Lycopene cyclaseErwinia uredovora (crtY)Cyclizes lycopene to form β-carotene.
β-Carotene ketolaseParacoccus sp. N81106 (crtW)Adds a keto group at the C4 position.
β-Carotene hydroxylaseErwinia uredovora (crtZ)Adds a hydroxyl group at the C3' position.

Enzyme-Assisted Transformations

Derivatization for Research Purposes

Chemical derivatization of this compound is primarily performed for analytical and research purposes. Carotenoids, being sensitive to heat, light, and oxidation, can be challenging to analyze directly. service.gov.uk Derivatization can improve their stability, volatility, and chromatographic behavior. mdpi.comrsc.org

For analysis by Gas Chromatography (GC), which is not typically used for intact carotenoids due to their low volatility, derivatization is essential. The hydroxyl group of this compound can be converted to a more volatile silyl (B83357) ether by reacting it with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane. mdpi.com

For High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is less common but can be used to enhance detection sensitivity or to confirm the presence of specific functional groups. vitas.noresearchgate.net The hydroxyl group can be esterified with acyl chlorides, such as p-nitrobenzoyl chloride, to create derivatives with strong UV absorbance, facilitating detection. rsc.org

Furthermore, derivatization is a key strategy in structure elucidation studies. rsc.org For example, acetylation of the hydroxyl group can confirm its presence and provide a derivative with different chromatographic and mass spectrometric properties, aiding in the complete characterization of the molecule. In the context of biological studies, esterification with fatty acids can be performed to study the stability and bioavailability of the compound, as carotenoid esters are often more stable than their free forms. rsc.org

Future Directions and Emerging Research Avenues

The carotenoid 3'-hydroxyechinenone, a fascinating molecule found primarily in cyanobacteria, continues to be a subject of intensive research. nih.govebi.ac.ukwikipedia.org Its unique structure and significant biological roles, particularly in photoprotection, have opened up numerous avenues for future investigation. This article explores the emerging research directions aimed at unraveling the complexities of this compound, from its biosynthesis to its ecological significance.

Q & A

Basic Research Questions

Q. What are the primary methodologies for identifying and quantifying 3'-Hydroxyechinenone in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (LC-MS) is commonly used for quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is employed to resolve stereoisomeric forms, such as (rac.)-3'-Hydroxyechinenone . Validation requires calibration curves using certified reference standards (e.g., Carotenature products) and cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook) .

Q. What biological roles does this compound play in photosynthetic organisms?

  • Methodological Answer : As a keto-carotenoid, it functions in light harvesting and photoprotection. Researchers should analyze its distribution in thylakoid membranes using solvent extraction (e.g., acetone/methanol) followed by spectrophotometric quantification. Comparative studies with echinenone and canthaxanthin can clarify its role in energy transfer and reactive oxygen species (ROS) quenching .

Q. What are the key challenges in isolating high-purity this compound for experimental use?

  • Methodological Answer : Purification challenges include separating stereoisomers and avoiding degradation during extraction. Techniques like column chromatography with silica gel or C18 reverse-phase columns are recommended. Purity validation requires HPLC with ≥95% peak area thresholds and mass spectrometry to detect oxidation byproducts .

Advanced Research Questions

Q. How can researchers elucidate the biosynthetic pathway of this compound in marine bacteria?

  • Methodological Answer : Use isotopic labeling (e.g., 13^{13}C-glucose) in Algibacter cultures to trace precursor incorporation. Combine gene knockout studies (e.g., CRISPR-Cas9 targeting carotenoid biosynthesis genes) with metabolomic profiling (LC-MS/MS) to identify intermediates. Cross-reference with homologous pathways in cyanobacteria to resolve enzymatic steps .

Q. What experimental designs are optimal for studying this compound's interaction with antioxidant proteins?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with proteins like thioredoxin. For in vitro assays, simulate oxidative stress conditions (e.g., H2_2O2_2 exposure) and quantify ROS scavenging via fluorometric probes (e.g., DCFH-DA). Include negative controls using echinenone to isolate hydroxyl group effects .

Q. How should researchers address contradictions in reported antioxidant activity data for this compound?

  • Methodological Answer : Discrepancies may arise from solvent polarity or assay specificity. Standardize protocols using the Oxygen Radical Absorbance Capacity (ORAC) assay and compare with DPPH/ABTS methods. Perform multivariate regression to isolate variables (e.g., pH, temperature). Replicate studies in multiple cell lines (e.g., HeLa vs. HT-29) to assess tissue-specific effects .

Methodological Guidelines

  • Data Interpretation : Use principal component analysis (PCA) to differentiate between stereoisomers in chromatographic data .
  • Ethical Compliance : For studies involving human cell lines, obtain IRB approval and document consent protocols per institutional guidelines .
  • Literature Synthesis : Conduct systematic reviews using PRISMA frameworks to map research gaps, such as the compound’s role in non-photosynthetic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.